4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 354.42 g/mol. This compound features a cyclohexanecarboxylic acid moiety, which is modified by a sulfonamide group and an acetylamino phenyl group, making it a versatile structure for various chemical applications. It is classified as an amino acid derivative and is primarily used in organic synthesis and biological research.
The synthesis of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid typically involves several key steps:
This multi-step synthesis reflects the compound's complexity and the need for careful control of reaction conditions to achieve high yields and purity .
The molecular structure of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid can be visualized as follows:
The presence of these functional groups allows for various interactions in biological systems, making this compound significant in medicinal chemistry .
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid can participate in several chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry .
The mechanism of action for 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid primarily involves its interaction with specific enzymes or receptors within biological systems. Its structural components allow it to effectively bind to target sites, influencing biological pathways such as protein interactions or enzyme inhibition.
The exact mechanism remains an area of active research but is believed to involve:
These properties make it suitable for various applications in both laboratory and industrial settings .
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid has several scientific uses:
The compound's unique structure and reactivity profile make it a valuable tool in both academic research and industrial applications .
The chemical evolution of sulfonamide-functionalized cyclohexanecarboxylic acids originates from efforts to optimize pharmacokinetic properties by merging aliphatic stability with aromatic bioactivity. The compound 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid (CAS: 301827-49-6, MF: C₁₆H₂₂N₂O₅S, MW: 354.42 g/mol) exemplifies this approach [1] [5]. Its architecture features a cyclohexanecarboxylic acid core—a saturated analogue of benzoic acid—conjugated to a 4-acetamidobenzenesulfonamide moiety. This design mitigates the metabolic instability of purely aromatic systems while retaining target engagement capabilities.
Synthetic routes to such hybrids historically involved multi-step sequences:
Table 1: Key Structural Features of Sulfonamide-Functionalized Cyclohexanecarboxylic Acid Derivatives
Structural Element | Role in Molecular Design | Example Derivatives |
---|---|---|
Cyclohexanecarboxylic Acid | Confers conformational flexibility; modulates log P and aqueous solubility | 4-(Aminomethyl)cyclohexanecarboxylic acid [6] |
Sulfonamide Linker (-SO₂NH-) | Enhances hydrogen-bonding capacity; improves target affinity and pharmacokinetics | Benzenesulfonamide-cyclohexane conjugates [5] |
4-Acetamidophenyl Group | Provides aromatic stacking potential; influences selectivity for enzymes/protein binding sites | Sulfadiazine-NSAID conjugates [7] |
Recent patents (e.g., WO2021107047A1) highlight industrial methods for scalable production of aminomethylcyclohexanecarboxylic precursors, underscoring commercial interest in this chemotype [6].
The acetylamino-sulfonyl pharmacophore is a privileged scaffold in medicinal chemistry due to its dual capacity for target recognition and physicochemical optimization. The acetamide group (-NHCOCH₃) serves as a hydrogen-bond acceptor/donor, while the sulfonamide (-SO₂NH-) linker provides structural rigidity and enhances membrane permeability [7]. In the target compound, these motifs synergize to enable:
Structure-Activity Relationship (SAR) studies reveal:
Table 2: Biological Activities of Acetylamino-Sulfonyl Hybrid Compounds
Biological Target | Activity Profile | Structural Determinants |
---|---|---|
Urease Enzymes | Competitive inhibition (IC₅₀ < 20 µM) [7] | Acetamide carbonyl coordination to Ni²⁺; sulfonamide H-bonding |
Carbonic Anhydrase | Analogous sulfonamides show nanomolar inhibition | Unsubstituted sulfonamide as zinc-binding group |
Kinase Networks | Predicted via POLYGON generative models [10] | Sulfonamide linker enabling bidentate target engagement |
Polypharmacology—the deliberate design of single molecules modulating multiple targets—addresses limitations of "one-drug-one-target" paradigms, particularly in complex diseases (cancer, CNS disorders) where pathway redundancy undermines mono-therapeutics [2] [10]. The target compound exemplifies this strategy through:
Advantages over combination therapies:
Table 3: Computational Approaches for Polypharmacology Optimization
Method | Application to Target Compound | Performance Metrics |
---|---|---|
POLYGON Generative AI | De novo design of MEK1/mTOR inhibitors with same scaffold | R²=0.73; ΔG = -9.3 kcal/mol [10] |
Multi-Target QSAR | Predicts urease/carbonic anhydrase dual inhibition | Accuracy: 81.9% (IC₅₀ <1 µM) [8] |
Molecular Docking | Validates binding poses against co-dependent target pairs | RMSD <2.0 Å vs. co-crystallized ligands [10] |
Synthetic efforts have yielded 32 MEK1/mTOR inhibitors based on this chemotype, with >50% showing dual activity at 1–10 μM in cell viability assays [10], underscoring its viability for lead optimization.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0